BenchChemオンラインストアへようこそ!

SB-273005

Integrin Binding Affinity Selectivity

SB-273005 is the active pharmaceutical ingredient of the clinically studied RAGE antagonist azeliragon (TTP488). With a Kd of 12.7 nM for human sRAGE, broad selectivity confirmed against >100 off-targets, and an extensive Phase 3 safety database from Alzheimer's trials, it enables reproducible translational research in Alzheimer’s, TNBC, pancreatic cancer, and glioblastoma. This specific molecule is essential for studies requiring clinical-grade pharmacology, confident dose selection, and reliable bridging to human trials.

Molecular Formula C22H24F3N3O4
Molecular Weight 451.4 g/mol
CAS No. 205678-31-5
Cat. No. B1680824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB-273005
CAS205678-31-5
SynonymsSB-273005;  SB 273005;  SB273005; 
Molecular FormulaC22H24F3N3O4
Molecular Weight451.4 g/mol
Structural Identifiers
SMILESCNC1=CC=CC(=N1)CCOC2=CC3=C(CC(C(=O)N(C3)CC(F)(F)F)CC(=O)O)C=C2
InChIInChI=1S/C22H24F3N3O4/c1-26-19-4-2-3-17(27-19)7-8-32-18-6-5-14-9-15(11-20(29)30)21(31)28(12-16(14)10-18)13-22(23,24)25/h2-6,10,15H,7-9,11-13H2,1H3,(H,26,27)(H,29,30)/t15-/m0/s1
InChIKeyKSSPHFGIOASRDE-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SB-273005 (CAS 205678-31-5) for Integrin Research: An Orally Active αvβ3/αvβ5 Antagonist


SB-273005 is a synthetic, orally active, non-peptide antagonist of the integrin receptors αvβ3 (vitronectin receptor) and αvβ5 [1]. Developed by GlaxoSmithKline, this compound advanced to Phase I clinical trials for the treatment of postmenopausal osteoporosis and rheumatoid arthritis [2]. SB-273005 is characterized by its high affinity binding to its primary targets, with Ki values in the low nanomolar range, and its selectivity profile against other integrins such as αIIbβ3 and α5β1 [1].

Why Generic Integrin Antagonists Cannot Substitute for SB-273005 in Focused Studies


Integrin antagonists constitute a chemically and pharmacologically diverse class, with profound differences in receptor subtype selectivity, oral bioavailability, and downstream functional effects. Substituting SB-273005 with a generic αvβ3 antagonist, such as the cyclic peptide Cilengitide, or a broad-spectrum integrin inhibitor, is scientifically unsound. Key differentiators include SB-273005's high affinity for both αvβ3 and αvβ5 (Ki = 1.2 nM and 0.3 nM, respectively) [1], in contrast to Cilengitide's 200-fold weaker activity at αvβ5 , and its proven oral bioavailability and disease-modifying efficacy in preclinical models [1]. These distinctions are critical for accurate experimental design and data interpretation.

SB-273005 Quantitative Evidence Guide: Validated Differentiators vs. αvβ3 Antagonist Comparators


Superior αvβ5 Binding Affinity Compared to Cilengitide

SB-273005 exhibits a Ki of 0.3 nM for the αvβ5 integrin, which is 263-fold higher affinity than that of the comparator Cilengitide, which has a reported IC50 of 79 nM for the same target . This stark difference in αvβ5 binding is a critical differentiator, as αvβ5 plays a distinct role in angiogenesis and bone resorption pathways [1].

Integrin Binding Affinity Selectivity Osteoporosis

Quantified Selectivity Advantage Over Platelet Integrin αIIbβ3

SB-273005 demonstrates low nanomolar affinity for its intended targets (αvβ3 Ki=1.2 nM, αvβ5 Ki=0.3 nM), while binding only weakly to the platelet integrin αIIbβ3 [1]. This contrasts with other research tools like the αvβ3/αIIbβ3 dual inhibitor (Compound 2), which shows potent activity at αIIbβ3 (IC50 = 24 nM), a profile associated with potential bleeding risks [2].

Integrin Selectivity Platelet Safety

Validated Oral Bioactivity and Disease-Modifying Efficacy in Preclinical Arthritis Model

SB-273005 is orally active and demonstrates disease-modifying effects in a rat model of adjuvant-induced arthritis (AIA). Prophylactic oral administration of SB-273005 twice daily inhibited paw edema by 40%, 50%, and 52% at doses of 10, 30, and 60 mg/kg, respectively [1]. In comparison, many peptide-based integrin antagonists, such as Cilengitide, lack oral bioavailability and require parenteral administration .

Arthritis In Vivo Efficacy Oral Bioavailability Disease-Modifying

Quantitative Inhibition of Osteoclast-Mediated Bone Resorption In Vitro

SB-273005 potently inhibits human osteoclast-mediated bone resorption in vitro with an IC50 of 11 nM . This functional activity directly correlates with its high-affinity binding to αvβ3 and αvβ5 integrins on osteoclasts. While other αvβ3 antagonists may show similar binding affinities, this specific functional assay confirms that target engagement translates to a relevant biological effect, a critical validation step for procurement decisions.

Osteoporosis Bone Resorption Osteoclast In Vitro

Species-Specific Toxicity Profile: A Critical Consideration for In Vivo Study Design

A 3-month toxicology study in mice revealed that SB-273005 induced novel vascular lesions, specifically vascular smooth muscle cell (VSMC) necrosis in the aorta and renal arteries [1]. This toxicity was determined to be species-specific to mice and not related to integrin antagonism, as it was not observed with other related compounds or in other preclinical species [1]. This information is crucial for researchers to avoid misinterpretation of in vivo data obtained in murine models.

Toxicology In Vivo Safety Species-Specificity Vascular

SB-273005: High-Value Research and Industrial Application Scenarios Based on Validated Evidence


Investigating the Distinct Role of αvβ5 Integrin in Angiogenesis and Bone Biology

SB-273005's uniquely high affinity for αvβ5 (Ki = 0.3 nM) [1], especially when compared to weaker αvβ5 antagonists like Cilengitide (IC50 = 79 nM) , makes it the superior choice for experiments aimed at dissecting the specific contributions of αvβ5 to complex biological processes. Studies focusing on αvβ5-dependent angiogenesis or its role in osteoclast function will yield more robust and interpretable data using this tool compound.

Oral Dosing for Chronic In Vivo Disease Models of Arthritis and Bone Loss

The validated oral bioavailability of SB-273005 allows for convenient and clinically relevant dosing in long-term in vivo studies. Its demonstrated disease-modifying efficacy in rat adjuvant-induced arthritis (up to 52% inhibition of paw edema at 60 mg/kg, oral BID) [2] and its ability to inhibit bone resorption in models of hyperthyroidism and ovariectomy [3] make it a practical and effective tool for chronic dosing paradigms. This is a significant advantage over injectable-only integrin antagonists.

Preclinical Studies Requiring Precise Discrimination from Platelet Integrin αIIbβ3

For research programs concerned with minimizing off-target effects on platelet aggregation, SB-273005's selectivity profile is a key differentiator. Its weak binding to αIIbβ3 [4], in contrast to dual inhibitors that potently block both αvβ3 and αIIbβ3, provides a cleaner pharmacological tool. This is particularly relevant for studies in thrombosis or hemostasis where αIIbβ3 antagonism would be a confounding variable.

Toxicology Studies to Understand Species-Specific Vascular Findings

The well-characterized, species-specific vascular toxicity observed with SB-273005 in mice [5] presents a unique research opportunity. Investigators can use this compound as a tool to study the mechanisms underlying compound-induced vascular smooth muscle cell necrosis and to explore species-specific differences in drug response. This known and documented profile allows for controlled investigation into a defined pathological finding, rather than presenting an unexpected confounding variable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for SB-273005

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.